Ethyl 4,4,4-trifluorobutyrate

Description

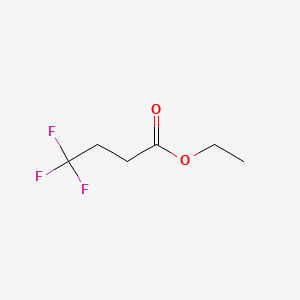

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4,4-trifluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRZMXNNQTWAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369824 | |

| Record name | Ethyl 4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-26-6 | |

| Record name | Ethyl 4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4,4-Trifluorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4,4,4-trifluorobutyrate, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical and physical properties, synthesis, and applications, with a focus on its role in drug development.

Core Properties and Identification

This compound, also known as 4,4,4-Trifluorobutyric acid ethyl ester, is a colorless liquid utilized as a versatile intermediate for introducing the trifluoromethyl group into more complex molecules.[1] Its unique properties make it a valuable component in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 371-26-6 | [1][2][3][4] |

| Molecular Formula | C₆H₉F₃O₂ | [1][4] |

| Molecular Weight | 170.13 g/mol | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 127 °C | [1][2] |

| Density | 1.16 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.3516 | [2] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [2] |

| Purity | ≥ 98% (GC) | [1][2] |

| InChI Key | PSRZMXNNQTWAGB-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)CCC(F)(F)F | [2] |

Synthesis of this compound

A novel synthesis method for 4,4,4-trifluorobutanol involves the preparation of this compound as an intermediate. The synthesis of the ester is achieved through a two-step process starting from diethyl malonate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthesis method.[5]

Step 1: Synthesis of 2-(2,2,2-trifluoroethyl)-diethyl malonate

-

Under the catalysis of a basic catalyst such as sodium methoxide or sodium ethoxide, diethyl malonate is reacted with 2,2,2-trifluoro ethyl p-toluenesulfonate.

-

The molar ratio of diethyl malonate to the basic catalyst is typically between 1.0-1.05 to 1.5.[5]

-

This substitution reaction yields 2-(2,2,2-trifluoroethyl)-diethyl malonate.[5]

Step 2: Decarboxylation to this compound

-

The 2-(2,2,2-trifluoroethyl)-diethyl malonate is then subjected to a decarboxylation reaction.

-

This reaction is typically carried out at a temperature of 120-130 °C in the presence of a salt like sodium chloride or calcium chloride.[5]

-

The product of this step is this compound.[5]

The overall synthesis workflow is illustrated in the diagram below.

Caption: Synthesis workflow for this compound.

Role in Drug Development

The incorporation of a trifluoromethyl (-CF3) group into organic compounds is a critical strategy in modern drug design.[6] This functional group can enhance a molecule's lipophilicity, solubility, metabolic stability, and bioavailability.[1][6] this compound serves as a key building block for introducing this valuable moiety.

Its significance in medicinal chemistry is notable in the development of new drugs where fluorine substitution can lead to improved pharmacological profiles.[1] This compound is a precursor for various fluorinated heterocyclic structures, which are common motifs in many approved antiviral, anticancer, and anti-inflammatory agents.

The general workflow for utilizing this compound in the drug discovery process is depicted below.

Caption: General workflow of drug development using this compound.

Other Applications

Beyond pharmaceuticals, this compound is utilized in several other industries:

-

Agrochemicals: It is a crucial component in the creation of novel crop protection agents.[1]

-

Materials Science: This compound is used in the synthesis of fluorinated polymers and coatings that exhibit enhanced chemical resistance and durability.[1]

-

Flavor and Fragrance: It finds applications in formulating flavorings and fragrances.[1]

-

Analytical Chemistry: It can be employed as a reagent in various analytical techniques.[1]

Safety and Handling

This compound is a flammable liquid and vapor.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[4] Appropriate personal protective equipment, including eye shields, face shields, and gloves, should be worn when handling this chemical.[2] It should be stored in a well-ventilated place and kept cool.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4,4,4-三氟丁酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. store.p212121.com [store.p212121.com]

- 4. This compound | C6H9F3O2 | CID 2733273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 6. jelsciences.com [jelsciences.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of Ethyl 4,4,4-trifluorobutyrate, a key building block in the synthesis of fluorinated compounds for pharmaceuticals and agrochemicals.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C6H9F3O2[1][2] |

| Molecular Weight | 170.13 g/mol [1][2] |

| IUPAC Name | ethyl 4,4,4-trifluorobutanoate[1] |

| CAS Number | 371-26-6[1] |

Chemical Structure

The structural formula of this compound is visualized below, highlighting the ethyl ester group and the trifluorinated terminal carbon.

Caption: Chemical structure of this compound.

References

Ethyl 4,4,4-trifluorobutyrate boiling point and density

An In-depth Technical Guide on the Physical Properties of Ethyl 4,4,4-trifluorobutyrate

This guide provides a comprehensive overview of the boiling point and density of this compound, targeting researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental protocols for property determination, and illustrative workflows.

Physicochemical Data of this compound

This compound is a colorless to almost colorless clear liquid.[1] Key quantitative physical properties are summarized in the table below.

| Property | Value | Temperature |

| Boiling Point | 127 °C | Not specified |

| Density | 1.16 g/mL | 25 °C[2] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid substance like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] For a pure substance, the boiling point is a characteristic physical property. Several methods can be employed for its determination.

Capillary Method (Siwoloboff Method):

This micro method is suitable for small sample volumes.

-

Apparatus: A Thiele tube or a beaker with heating oil (paraffin oil or silicone oil), a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount (a few milliliters) of the liquid is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube assembly is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The entire setup is immersed in a heating bath (Thiele tube or oil bath).

-

The bath is heated gently with constant stirring to ensure uniform temperature distribution.[4]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Distillation Method:

This method is suitable for larger volumes and also serves to purify the liquid.[5]

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

A sample of the liquid (at least 5 mL) is placed in the distillation flask along with boiling chips to ensure smooth boiling.[3]

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor condensation ring is stable and there is a steady collection of distillate. This constant temperature is the boiling point.[6]

-

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).[7] It is an intensive property that can be used to characterize a substance.

Using a Graduated Cylinder and Balance:

This is a straightforward method for determining density.

-

Apparatus: A digital balance and a graduated cylinder.

-

Procedure:

-

An empty, dry graduated cylinder is weighed on the digital balance, and its mass is recorded.[7]

-

A specific volume of the liquid (e.g., 10 mL or 20 mL) is carefully measured into the graduated cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[7][8]

-

The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by the measured volume.[7] For better accuracy, the measurements should be repeated and an average value calculated.[7]

-

Using a Pycnometer (Density Bottle):

This method provides more accurate results.

-

Apparatus: A pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube) and a digital balance.

-

Procedure:

-

The clean, dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid, and the stopper is carefully inserted, ensuring any excess liquid escapes through the capillary. The outside of the pycnometer is wiped dry.

-

The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference substance is weighed.

-

The mass of the sample liquid and the reference substance are calculated. The volume of the pycnometer is determined from the mass and known density of the reference substance.

-

The density of the sample liquid is then calculated by dividing its mass by the determined volume of the pycnometer.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the boiling point and density.

Caption: Workflow for Boiling Point Determination using the Capillary Method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound = 98 371-26-6 [sigmaaldrich.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 5. vernier.com [vernier.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

An In-depth Technical Guide on Ethyl 4,4,4-trifluorobutyrate: Nomenclature and Identification

This technical guide provides a focused overview of the chemical nomenclature of Ethyl 4,4,4-trifluorobutyrate, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] This document adheres to the specific requirements for data presentation and visualization for researchers, scientists, and drug development professionals.

Chemical Identification

The definitive identification of a chemical compound relies on a standardized nomenclature system. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic approach, ensuring unambiguous communication among researchers and scientists worldwide.

The IUPAC name for the compound commonly known as this compound is ethyl 4,4,4-trifluorobutanoate .[2]

In addition to its systematic IUPAC name, this compound is recognized by several synonyms, which are frequently encountered in scientific literature and commercial databases. A comprehensive list of these identifiers is provided below for clear and accurate cross-referencing.

| Identifier Type | Identifier |

| IUPAC Name | ethyl 4,4,4-trifluorobutanoate[2] |

| Common Name | This compound[1][2][3] |

| Synonym | 4,4,4-Trifluorobutyric acid ethyl ester[1][2] |

| Synonym | Butanoic acid, 4,4,4-trifluoro-, ethyl ester[2] |

| Synonym | ethyl 3-trifluoromethylpropionate[2] |

| CAS Number | 371-26-6[1][2][3] |

Relationship between Chemical Names

The following diagram illustrates the hierarchical relationship between the systematic IUPAC name and the various common names and synonyms for the compound.

Caption: Hierarchical relationship of chemical identifiers.

Note on Experimental Protocols and Signaling Pathways: The user's request for detailed experimental protocols and signaling pathways is not applicable to the scope of this guide, which focuses on the nomenclature and identification of a specific chemical compound. Such information would be relevant for experimental studies involving the synthesis, analysis, or biological activity of this compound.

References

Spectroscopic Profile of Ethyl 4,4,4-trifluorobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4,4,4-trifluorobutyrate (CAS No. 371-26-6), a key building block in the synthesis of fluorinated compounds for pharmaceutical and agrochemical applications.[1] Its trifluoromethyl group imparts unique chemical and biological properties, making a thorough understanding of its structural characteristics, as determined by various spectroscopic techniques, essential for its effective utilization.[1]

This document presents a detailed analysis of the Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS) data for this compound. Experimental protocols for obtaining this data are also provided to ensure reproducibility and aid in method development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Technique | Wavenumber (cm⁻¹) | Assignment | Source |

| FTIR (Neat) | ~1740 | C=O (Ester) stretch | [2][3] |

| ~2985 | C-H (alkane) stretch | [3] | |

| ~1240 | C-O (Ester) stretch | [3] | |

| ~1100-1300 | C-F stretch | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectra [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~2.6 | Triplet (t) | 2H | -CH₂CO- |

| ~2.4 | Quartet of Triplets (qt) | 2H | CF₃CH₂- |

| ~1.2 | Triplet (t) | 3H | -OCH₂CH₃ |

¹³C NMR Spectra [2]

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Ester) |

| ~61 | -OCH₂CH₃ |

| ~31 (q) | CF₃CH₂- |

| ~27 | -CH₂CO- |

| ~14 | -OCH₂CH₃ |

| ~126 (q) | CF₃ |

¹⁹F NMR Spectra

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds, characterized by a wide chemical shift range.[4]

| Chemical Shift (δ) ppm (Referenced to CFCl₃) | Multiplicity | Assignment |

| ~ -64 | Triplet (t) | CF₃- |

Mass Spectrometry (MS)

| Technique | m/z | Relative Intensity | Assignment |

| GC-MS | 125 | High | [M - OCH₂CH₃]⁺ |

| 97 | Medium | [M - COOCH₂CH₃]⁺ | |

| 29 | High | [CH₂CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation : For a neat liquid sample, place one to two drops of this compound directly onto the surface of a polished salt plate (e.g., NaCl or KBr).[5][6] Place a second salt plate on top to create a thin liquid film between the plates.[5][6]

-

Instrument Setup : Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.[6]

-

Data Acquisition : Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[7] A background spectrum of the clean, empty salt plates should be run first and automatically subtracted from the sample spectrum by the instrument's software.

-

Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator to prevent damage from moisture.[6]

Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used, which requires placing a drop of the liquid directly on the ATR crystal with no further preparation.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[10]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[10][11] The deuterated solvent is crucial for the instrument's lock system.[12]

-

Ensure the sample is fully dissolved. Vortex or sonicate gently if necessary.[10]

-

Filter the solution through a pipette with a small glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[11] The final sample depth in the tube should be around 4-5 cm.[10][11]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition :

-

Locking : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[10]

-

Shimming : The magnetic field homogeneity is optimized (shimmed) to achieve high resolution and sharp peaks.[10]

-

Tuning : The probe is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).[10]

-

Acquisition : Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the data.[10]

-

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to residual solvent signals or an internal standard like TMS).

Mass Spectrometry (MS) Protocol (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the parts-per-million (ppm) range.

-

-

Instrument Setup (Gas Chromatography-Mass Spectrometry) :

-

The sample is introduced into the gas chromatograph (GC) inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

Ionization :

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

For a typical analysis of a small organic molecule, Electron Ionization (EI) is used. In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[13]

-

-

Mass Analysis :

-

The resulting ions (the parent molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13]

-

-

Detection and Spectrum Generation :

-

The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of the ions against their m/z ratio.[13]

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H9F3O2 | CID 2733273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. researching.cn [researching.cn]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. Mass spectrometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4,4,4-trifluorobutyrate. Due to the limited public availability of experimental spectra, this guide leverages predictive models and spectral data of analogous compounds to offer a comprehensive understanding of the molecule's NMR characteristics. This document is intended to assist researchers in identifying and characterizing this compound and similar fluorinated molecules in various research and development settings, particularly in drug discovery and materials science.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles, including the influence of electronegative groups and spin-spin coupling effects.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₃ (a) | 1.25 | Triplet (t) | 7.1 | 3H |

| -OCH₂- (b) | 4.15 | Quartet (q) | 7.1 | 2H |

| -COCH₂- (c) | 2.65 | Triplet of Quartets (tq) | 7.5 (³JHH), 10.5 (³JHF) | 2H |

| -CH₂CF₃ (d) | 2.45 | Quartet of Triplets (qt) | 10.5 (³JHF), 7.5 (³JHH) | 2H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is predicted to show six signals, one for each carbon atom in the molecule. The trifluoromethyl group will induce splitting in the adjacent carbon signals.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |

| -C H₃ (1) | 14.1 | Singlet | - |

| -OC H₂- (2) | 61.0 | Singlet | - |

| -C OCH₂- (3) | 171.5 | Singlet | - |

| -COC H₂- (4) | 30.5 | Quartet (q) | ~30 |

| -C H₂CF₃ (5) | 35.0 | Quartet (q) | ~35 |

| -C F₃ (6) | 126.5 | Quartet (q) | ~277 |

Experimental Protocol for NMR Spectroscopy

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity (≥98%) to avoid interfering signals from impurities.

-

Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration :

-

For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. A concentration of 50-100 mg in 0.6-0.7 mL of solvent is ideal.

-

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

-

Dissolution and Transfer : Dissolve the sample completely in the deuterated solvent containing TMS in a clean, dry vial. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. The final solution height in the NMR tube should be approximately 4-5 cm.

-

Capping and Labeling : Cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming : Insert the sample into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically sufficient.

-

Spectral Width : Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay : Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

-

Number of Scans : For a sample of sufficient concentration, 8-16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width : A spectral width of 200-250 ppm is appropriate for most organic molecules.

-

Acquisition Time : An acquisition time of 1-2 seconds is common.

-

Relaxation Delay : A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans : A significantly higher number of scans (e.g., 128, 256, or more) is required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks and report the chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.

-

Molecular Structure and NMR Signal Correlation

The following diagram illustrates the molecular structure of this compound with atom labeling corresponding to the predicted NMR data tables.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Analysis of Ethyl 4,4,4-trifluorobutyrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characteristics of ethyl 4,4,4-trifluorobutyrate. This fluorinated ester is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its spectroscopic properties essential for its identification, characterization, and quality control.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and trifluoromethyl groups.

Data Presentation: Characteristic IR Absorption Peaks

The following table summarizes the key infrared absorption peaks for this compound. The data is typically acquired from a neat liquid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2985 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1280 | Strong | C-F stretch (trifluoromethyl group) |

| ~1170 | Strong | C-O stretch (ester) |

Experimental Protocol: FT-IR Spectroscopy of a Liquid Sample

Objective: To obtain the infrared spectrum of liquid this compound.

Apparatus and Materials:

-

Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory

-

This compound sample

-

Pasteur pipette or micropipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After the measurement, carefully clean the ATR crystal with a suitable solvent and a lint-free wipe.

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electron ionization (EI) is a common method, which leads to characteristic fragmentation patterns that can be used for structural elucidation and identification.

Data Presentation: Mass Spectrometry Fragmentation Data

The electron ionization mass spectrum of this compound (NIST Number: 343648) shows several key fragments.[1] The molecular ion peak (M⁺) is expected at an m/z of 170. The most significant fragments are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 125 | Base Peak | [M - OCH₂CH₃]⁺ |

| 97 | High | [M - COOCH₂CH₃]⁺ |

| 29 | High | [CH₂CH₃]⁺ |

Mandatory Visualization: Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound under electron ionization.

References

An In-depth Technical Guide to Ethyl 4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluorobutyrate is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group (CF₃) imparts unique physicochemical properties, such as increased metabolic stability, bioavailability, and binding affinity when incorporated into larger molecules.[1] This makes it a valuable building block for the synthesis of novel pharmaceuticals and other advanced materials. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound.

Chemical Structure and Identification

This compound is an ester with the systematic IUPAC name ethyl 4,4,4-trifluorobutanoate.[2] Its structure consists of a four-carbon butyrate chain with three fluorine atoms replacing the hydrogens on the terminal methyl group (C4), and an ethyl ester group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl 4,4,4-trifluorobutanoate[2] |

| CAS Number | 371-26-6[2] |

| Molecular Formula | C₆H₉F₃O₂[2] |

| Molecular Weight | 170.13 g/mol [3] |

| SMILES | CCOC(=O)CCC(F)(F)F[2] |

| InChI | InChI=1S/C6H9F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3[2] |

| InChIKey | PSRZMXNNQTWAGB-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[4] A summary of its key physical properties is presented in Table 2.

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[4] |

| Boiling Point | 127 °C (lit.)[3] |

| Density | 1.16 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.3516 (lit.)[3] |

Spectroscopic Data for Structural Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum shows four distinct signals corresponding to the different proton environments in the molecule. The ethyl group protons appear as a quartet and a triplet. The two methylene groups in the butyrate chain are diastereotopic due to the chiral center created by the trifluoromethyl group, and they appear as complex multiplets.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show six signals, one for each unique carbon atom in the molecule. The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR spectrum is a simple yet informative tool for fluorinated compounds. For this compound, it will show a single signal, a triplet, due to coupling with the adjacent methylene protons.[5] The typical chemical shift range for a CF₃ group is between -60 to -70 ppm relative to CFCl₃.[6]

Table 3: NMR Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H NMR | ~4.1 | Quartet | ~7.1 Hz | -O-CH₂ -CH₃ |

| ~2.6 | Multiplet | -CO-CH₂ -CH₂- | ||

| ~2.4 | Multiplet | -CH₂-CH₂ -CF₃ | ||

| ~1.2 | Triplet | ~7.1 Hz | -O-CH₂-CH₃ | |

| ¹³C NMR | ~171 | Singlet | C =O | |

| ~126 | Quartet | ~277 Hz | C F₃ | |

| ~61 | Singlet | -O-CH₂ -CH₃ | ||

| ~30 | Quartet | ~30 Hz | -CH₂-CH₂ -CF₃ | |

| ~27 | Singlet | -CO-CH₂ -CH₂- | ||

| ~14 | Singlet | -O-CH₂-CH₃ | ||

| ¹⁹F NMR | ~-66.4 | Triplet | ~10.9 Hz | -CF₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Table 4: Key IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2980-2850 | Medium-Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester)[7] |

| ~1300-1100 | Strong | C-F stretching |

| ~1250-1000 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation of the molecule. The mass spectrum does not typically show a strong molecular ion peak (M⁺) at m/z 170. Common fragments arise from the cleavage of the ester group and the loss of the trifluoromethyl group.

Table 5: Major Mass Spectrum Fragments

| m/z | Proposed Fragment Ion |

| 125 | [M - OCH₂CH₃]⁺ |

| 101 | [M - CF₃]⁺ |

| 97 | [CH₂CH₂COOCH₂CH₃]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 4,4,4-trifluorobutanoic acid with ethanol in the presence of an acid catalyst.[8]

Step 1: Synthesis of 4,4,4-Trifluorobutanoic Acid

4,4,4-Trifluorobutanoic acid can be prepared from this compound through hydrolysis.[1] However, for a de novo synthesis, other routes are available. A common laboratory preparation involves the hydrolysis of a suitable precursor. For this protocol, we will assume the availability of 4,4,4-trifluorobutanoic acid.

Step 2: Fischer Esterification [9]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4,4-trifluorobutanoic acid (1.0 equivalent).

-

Addition of Reagents: Add an excess of absolute ethanol (5-10 equivalents), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Characterization Protocols

-

NMR Spectroscopy: A sample of the purified product (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer.

-

IR Spectroscopy: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an ATR-FTIR spectrometer to obtain the infrared spectrum.

-

Mass Spectrometry: The sample is introduced into a mass spectrometer, typically via a GC interface (GC-MS), and ionized using electron impact to obtain the mass spectrum.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore that can enhance the metabolic stability and cell permeability of drug candidates. This compound serves as a crucial building block for introducing the 4,4,4-trifluorobutyl moiety into more complex molecules.

One notable application is in the synthesis of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the development of therapeutics for Alzheimer's disease.[4][10] The trifluorinated alkyl chain can be incorporated into the inhibitor structure to improve its pharmacokinetic properties.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the Fischer esterification process for the synthesis of this compound from its corresponding carboxylic acid.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Table 6: GHS Hazard Statements

| Code | Hazard Statement |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

References

- 1. benchchem.com [benchchem.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. 4,4,4-三氟丁酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE1): identification of (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

Solubility of Ethyl 4,4,4-trifluorobutyrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 4,4,4-trifluorobutyrate in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, detailed experimental protocols for solubility determination, and the underlying principles governing the solubility of fluorinated esters.

Introduction to this compound

This compound (CAS No. 371-26-6) is a fluorinated ester with the chemical formula C₆H₉F₃O₂. The presence of the trifluoromethyl group significantly influences its physicochemical properties, including its solubility. Understanding its solubility is crucial for a wide range of applications, including its use as a reactant, intermediate, or solvent in pharmaceutical synthesis, agrochemical development, and materials science.

Solubility Data

Precise, quantitative solubility data for this compound across a range of organic solvents is not extensively documented in peer-reviewed literature. However, based on the general principles of solubility ("like dissolves like") and data for structurally similar compounds, a qualitative assessment of its solubility can be made.

It is anticipated that this compound, a polar molecule, will exhibit good solubility in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

For a closely related compound, ethyl trifluoroacetate , it is reported to be miscible with organic solvents such as chloroform and methanol, while being only slightly soluble in water.[1][2] This suggests a similar solubility profile for this compound.

Table 1: Qualitative Solubility of this compound and Related Fluorinated Esters

| Solvent Category | Representative Solvents | Expected Solubility of this compound | Qualitative Solubility of Ethyl Trifluoroacetate |

| Polar Protic | Methanol, Ethanol | Likely Soluble | Miscible (in Methanol)[1][2] |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Likely Soluble | Miscible (in Chloroform)[1][2] |

| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble/Insoluble | Not specified |

Note: The expected solubility is an educated estimation based on chemical principles and data from analogous compounds. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for two common and reliable methods for determining the solubility of a liquid solute in a liquid solvent.

Shake-Flask Method

The shake-flask method is a widely used and robust technique for determining the thermodynamic solubility of a substance in a solvent.[3][4][5][6]

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for an extended period to allow the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Glass flasks with airtight stoppers (e.g., 50 mL Erlenmeyer flasks)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

-

This compound (solute)

-

Organic solvent of interest (solvent)

Procedure:

-

Preparation of Supersaturated Solution: To a series of flasks, add a known volume of the organic solvent. Add an excess amount of this compound to each flask to ensure that a two-phase system (undissolved solute and solution) is present.

-

Equilibration: Seal the flasks tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

-

Phase Separation: After the equilibration period, stop the agitation and allow the flasks to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow for the complete separation of the two liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved solute layer.

-

Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining micro-droplets of the undissolved solute.

-

Dilution and Analysis: Accurately dilute the filtered sample with the pure solvent to a concentration within the calibration range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL or mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.

Isothermal Saturation Method

The isothermal saturation method is another reliable technique for determining solubility, particularly suitable for systems where the solute and solvent are liquids.[7][8]

Principle: A mixture of the solute and solvent is maintained at a constant temperature with continuous stirring until equilibrium is achieved. The composition of the saturated liquid phase is then determined.

Apparatus and Materials:

-

Jacketed glass vessel with a magnetic stirrer and temperature probe

-

Constant-temperature circulating bath

-

Analytical balance

-

Volumetric glassware

-

Syringes and filters

-

Analytical instrument (GC-FID or HPLC)

-

This compound

-

Organic solvent

Procedure:

-

System Setup: Place a known volume of the organic solvent in the jacketed glass vessel. Connect the vessel to the constant-temperature circulating bath set at the desired temperature.

-

Solute Addition: While stirring, incrementally add this compound to the solvent until a persistent second liquid phase (undissolved solute) is observed.

-

Equilibration: Allow the mixture to stir at a constant temperature for a sufficient time to reach equilibrium (e.g., 12-24 hours). The stirring should be adequate to maintain a good dispersion of the two phases.

-

Sampling and Analysis: Stop the stirring and allow the phases to separate. Withdraw a sample from the saturated solvent phase, filter it, and analyze its composition using a suitable analytical method as described in the shake-flask method.

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, continue stirring for an additional period (e.g., 6 hours) and then take another sample for analysis. If the concentration of the solute remains constant, it can be concluded that equilibrium has been achieved.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a conceptual representation of solvent classification for predicting solubility.

Caption: Experimental workflow for the shake-flask method of solubility determination.

Caption: Logical relationship between solvent polarity and expected solubility of this compound.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermochemical Properties of Ethyl 4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and thermochemical properties of Ethyl 4,4,4-trifluorobutyrate. Due to the limited availability of direct experimental thermochemical data for this specific compound, this guide also details the standard experimental and computational methodologies employed for the determination of such properties for fluorinated organic esters.

Physical Properties

A summary of the available physical property data for this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and databases.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉F₃O₂ | PubChem[1] |

| Molecular Weight | 170.13 g/mol | PubChem[1] |

| CAS Number | 371-26-6 | Sigma-Aldrich[2] |

| Boiling Point | 127 °C (at 1 atm) | Sigma-Aldrich[2] |

| Density | 1.16 g/mL (at 25 °C) | Sigma-Aldrich[2] |

| Refractive Index | n20/D 1.3516 | Sigma-Aldrich[2] |

| Appearance | Colorless liquid | Chem-Impex[3] |

| InChI Key | PSRZMXNNQTWAGB-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCOC(=O)CCC(F)(F)F | PubChem[1] |

Thermochemical Properties: Experimental and Computational Determination

2.1.1. Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organofluorine compounds, this is typically determined using rotating-bomb calorimetry .

-

Principle: A weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is precisely measured.

-

Experimental Protocol for Rotating-Bomb Calorimetry of an Organofluorine Compound:

-

Sample Preparation: A precise mass of this compound is encapsulated in a combustible container, often a polyester film bag, which itself undergoes complete and known combustion.

-

Bomb Setup: The sample is placed in a platinum crucible inside the bomb. A small, known amount of water is added to the bomb to dissolve the acid products (like hydrofluoric acid, HF) formed during combustion. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter. The calorimeter is sealed, and the system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing an electric current through a fuse wire. The rotation of the bomb during and after combustion ensures that the products dissolve completely in the water, forming a homogeneous solution.

-

Temperature Measurement: The temperature of the water bath is monitored with high precision before, during, and after combustion to determine the temperature rise (ΔT).

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the container and fuse wire, and for the formation of nitric acid from residual nitrogen in the oxygen. The final products for a fluorinated ester would include CO₂, H₂O, and HF (in aqueous solution). From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's law.

-

-

Diagram of the Experimental Workflow for Rotating-Bomb Calorimetry

Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

2.1.2. Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid at different temperatures. Several methods are applicable.

-

Static Method:

-

Principle: The sample is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly at various temperatures.

-

Protocol:

-

A sample of this compound is placed in an equilibrium cell.

-

The sample is thoroughly degassed to remove any dissolved air.

-

The cell is heated to a series of stable temperatures.

-

At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is measured using a pressure transducer.

-

The enthalpy of vaporization is then calculated from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

-

-

-

Knudsen Effusion Method:

-

Principle: This method is suitable for substances with low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.

-

Protocol:

-

The sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice.

-

The cell is placed in a high-vacuum chamber and heated to a constant temperature.

-

The rate of mass loss due to the effusion of vapor through the orifice is measured over time using a sensitive microbalance.

-

The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance.

-

By repeating the measurement at different temperatures, the enthalpy of sublimation or vaporization can be determined.

-

-

-

Diagram of the Static Vapor Pressure Measurement Setup

Caption: A simplified schematic of a static vapor pressure measurement apparatus.

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

2.2.1. Ab Initio and Density Functional Theory (DFT) Calculations

-

Principle: These methods solve the electronic Schrödinger equation to determine the energy and properties of a molecule. High-level ab initio methods (like G3, G4, CBS-QB3) and DFT methods (with functionals like B3LYP or M06-2X) can provide accurate thermochemical data.

-

Protocol for Enthalpy of Formation:

-

The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Vibrational frequency calculations are performed to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

The total electronic energy is calculated at a high level of theory.

-

The gas-phase enthalpy of formation is then calculated using isodesmic or atomization reactions. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are often preferred as they allow for significant cancellation of errors in the calculations.

-

-

Protocol for Heat Capacity and Entropy:

-

The optimized molecular geometry and vibrational frequencies are used as input for statistical mechanics calculations.

-

The translational, rotational, and vibrational contributions to the heat capacity and entropy are calculated using standard statistical thermodynamic equations.

-

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore in modern drug design. Its introduction into a molecule can significantly alter properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.

-

Lipophilicity: The CF₃ group increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets.

This compound serves as a valuable building block for synthesizing more complex molecules containing the trifluoromethyl group, making it relevant to drug development professionals.[3] Understanding its thermochemical properties is crucial for process safety, reaction optimization, and predicting the stability of intermediates and final products.

Conclusion

While direct experimental thermochemical data for this compound is currently scarce, this guide outlines the established experimental and computational methods that can be reliably used for their determination. The provided physical properties serve as a useful reference, and the detailed protocols for combustion calorimetry, vapor pressure measurement, and computational chemistry offer a clear pathway for researchers to obtain the necessary thermochemical data for their specific applications in research and development.

References

Commercial Availability and Applications of Ethyl 4,4,4-trifluorobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,4,4-trifluorobutyrate is a key building block in the synthesis of fluorinated organic molecules, playing a significant role in drug discovery and development. The incorporation of a trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, a detailed synthetic protocol, and its applications in medicinal chemistry.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers in research and bulk quantities. Purity levels are typically high, often exceeding 98%. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | 443700 | ≥98% | 5 g, and larger quantities available upon request. |

| Oakwood Chemical | 001498 | 98% | 250 mg, 1 g, 5 g, 25 g, 100 g. |

| TCI America | E0830 | >98.0% (GC) | 1 g, 5 g, 25 g.[1] |

| Chem-Impex | 01498 | ≥ 98% (GC) | 1 g, 5 g, and bulk quantities upon request. |

| P212121 | P212121 Store | >98% | 1 g, 5 g, 25 g.[2] |

Pricing information is subject to change and often requires logging into the supplier's website or requesting a formal quote for bulk quantities.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 371-26-6 | |

| Molecular Formula | C₆H₉F₃O₂ | [3] |

| Molecular Weight | 170.13 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 1.16 g/mL at 25 °C | |

| Boiling Point | 127 °C | |

| Refractive Index | n20/D 1.3516 | |

| Flash Point | 33 °C |

Spectroscopic data is critical for reaction monitoring and product characterization. Representative data is available from public databases and supplier documentation.[4]

-

¹H NMR: Spectra available on PubChem.[4]

-

¹³C NMR: Spectra available on PubChem.[4]

-

Mass Spectrometry (GC-MS): Data available on PubChem.[4]

-

Infrared (IR) Spectroscopy: Data available on PubChem.[4]

Synthesis of this compound

The following experimental protocol is adapted from a patented synthesis method, providing a clear pathway for the laboratory-scale preparation of this compound.[5] This two-step process involves a substitution reaction followed by decarboxylation.

Experimental Protocol

Step 1: Synthesis of 2-(2,2,2-trifluoroethyl)-diethyl malonate

-

Reaction Setup: To a solution of diethyl malonate in a suitable solvent, add a basic catalyst such as sodium ethoxide or sodium methoxide.

-

Addition of Reagents: Slowly add 2,2,2-trifluoroethyl p-toluenesulfonate to the reaction mixture.

-

Reaction Conditions: Maintain the reaction temperature between 65-70 °C and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purification: Purify the crude product by distillation under reduced pressure to yield 2-(2,2,2-trifluoroethyl)-diethyl malonate.

Step 2: Decarboxylation to this compound

-

Reaction Setup: Dissolve the 2-(2,2,2-trifluoroethyl)-diethyl malonate from Step 1 in a suitable solvent containing a salt (e.g., sodium chloride or calcium chloride) and water.

-

Reaction Conditions: Heat the mixture to 120-130 °C to effect decarboxylation. Monitor the reaction for the cessation of gas evolution.

-

Work-up: After cooling, perform a liquid-liquid extraction to isolate the crude this compound.

-

Purification: Purify the final product by fractional distillation to obtain high-purity this compound.

Applications in Drug Development and Medicinal Chemistry

The introduction of a trifluoromethyl group into a drug candidate can significantly enhance its pharmacological properties. This compound serves as a versatile building block for incorporating this crucial moiety.[3]

Key Advantages of Trifluoromethyl Group Incorporation:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the half-life of the drug.

-

Bioavailability: The lipophilicity of the trifluoromethyl group can improve membrane permeability and absorption.

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

Workflow for Utilizing this compound in Drug Discovery:

This compound is a precursor for a variety of fluorinated heterocyclic structures that are prevalent in many approved drugs, including antiviral, anticancer, and anti-inflammatory agents. Its utility lies in its ability to be transformed into various reactive intermediates that can then be incorporated into complex molecular scaffolds.

Conclusion

This compound is a commercially accessible and highly valuable reagent for researchers and professionals in the field of drug development. Its straightforward application in the introduction of the trifluoromethyl group provides a powerful tool for modulating the properties of bioactive molecules. The synthetic accessibility and well-characterized properties of this compound make it an indispensable component in the modern medicinal chemist's toolbox.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 4,4,4-trifluorobutyrate (CAS No. 371-26-6), a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research and development activities.

Chemical and Physical Properties

This compound is a colorless to almost colorless, clear liquid.[1] A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉F₃O₂ | [1][2] |

| Molecular Weight | 170.13 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 127 °C | [1] |

| Density | 1.16 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.3516 | |

| Flash Point | 33 °C (91.4 °F) - closed cup | |

| Purity | ≥ 98% (GC) | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized below.

| GHS Classification | Pictogram | Signal Word | Hazard Statement(s) |

| Flammable liquids (Category 3) | Warning | H226: Flammable liquid and vapor[2] | |

| Acute toxicity, oral (Category 4) | Warning | H302: Harmful if swallowed[2] | |

| Acute toxicity, dermal (Category 4) | Warning | H312: Harmful in contact with skin[2] | |

| Acute toxicity, inhalation (Category 4) | Warning | H332: Harmful if inhaled[2] | |

| Serious eye damage/eye irritation (Category 2A) | Warning | H319: Causes serious eye irritation[2] | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: For operations that may generate vapors or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3][4][5]

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]

-

Keep away from heat, sparks, and flame.

-

Store at temperatures ≤ -4 °C.[1]

-

Incompatible materials to avoid include strong acids, strong bases, and strong reducing agents.[3][4]

Emergency Procedures

Spill Response Workflow

In the event of a spill, follow the established protocol to ensure a safe and effective cleanup.

Caption: Workflow for managing a chemical spill.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Caption: First aid procedures for different exposure routes.

-

Inhalation: If inhaled, move the person to fresh air. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, take off immediately all contaminated clothing. Rinse skin with water or shower.[5] Seek medical attention if irritation persists.

-

Eye Contact: If the substance gets into the eyes, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water.[3][4][5] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][4][5]

Fire-Fighting Measures

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[3] Water mist may be used to cool closed containers.[4]

-

Specific Hazards: The substance is a flammable liquid and vapor.[2] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Containers may explode when heated.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[3][4] Do not allow it to enter drains or waterways.

Reactivity and Stability

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The product is stable under normal conditions.[3]

-

Hazardous Reactions: No hazardous reactions have been reported.[3]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[3][4] Exposure to moist air or water should also be avoided.[3]

-

Incompatible Materials: Strong acids, strong bases, and strong reducing agents.[3][4]

-

Hazardous Decomposition Products: Upon combustion, it may emit toxic fumes of carbon monoxide and carbon dioxide.[5]

References

Methodological & Application

Synthesis of Ethyl 4,4,4-trifluorobutyrate from ethyl trifluoroacetate

An overview of a three-step synthesis of Ethyl 4,4,4-trifluorobutyrate from ethyl trifluoroacetate is provided below. This process involves the initial reduction of ethyl trifluoroacetate to its corresponding hemiacetal, followed by a Horner-Wadsworth-Emmons reaction to introduce a two-carbon extension, and concluding with a catalytic hydrogenation to yield the saturated final product.

The synthesis of this compound from ethyl trifluoroacetate is a multi-step process that can be effectively carried out in three key stages. The first step involves the selective reduction of the starting material, ethyl trifluoroacetate, to form trifluoroacetaldehyde ethyl hemiacetal (TFAE). This intermediate is then subjected to a Horner-Wadsworth-Emmons olefination reaction with triethyl phosphonoacetate to yield ethyl 4,4,4-trifluorocrotonate. The final step is the catalytic hydrogenation of the unsaturated crotonate to produce the desired this compound.

Application Notes and Protocols for the Synthesis of Ethyl 4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 4,4,4-trifluorobutyrate, a valuable intermediate in the pharmaceutical and agrochemical industries. While the Claisen condensation is a powerful tool for carbon-carbon bond formation, the synthesis of this compound is most effectively achieved through a malonic ester synthesis pathway. This method involves the alkylation of diethyl malonate followed by a decarboxylation step to yield the target compound with high purity and yield.

Reaction Scheme

The synthesis proceeds in two main steps:

-

Alkylation: Diethyl malonate is deprotonated with a base to form a nucleophilic enolate, which then undergoes a substitution reaction with a 2,2,2-trifluoroethyl electrophile.

-

Decarboxylation: The resulting 2-(2,2,2-trifluoroethyl) diethyl malonate is then hydrolyzed and decarboxylated to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on established protocols.[1]

| Step | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature | Time | Yield | Purity |

| Alkylation | Diethyl malonate (160.17 g, 1.0 mol) | 2,2,2-Trifluoroethyl p-toluenesulfonate (254.22 g, 1.0 mol) | Sodium methoxide (81.03 g, 1.5 mol) | Methanol (900 mL) | 65 °C | - | 96.3% | 97.82% |

| Decarboxylation | 2-(2,2,2-Trifluoroethyl) diethyl malonate (123.79 g, 0.51 mol) | Water (123.79 mL) | Sodium Chloride (40 g) | DMSO (600 mL) | 130 °C | ~12 h | 98.39% | 95.87% |

Experimental Protocols

Step 1: Synthesis of 2-(2,2,2-Trifluoroethyl) diethyl malonate (Alkylation)[1]

Materials:

-

Diethyl malonate

-

2,2,2-Trifluoroethyl p-toluenesulfonate

-

Sodium methoxide

-

Methanol

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

Procedure:

-

To a 2L three-necked flask, add 900 mL of methanol and 160.17 g of diethyl malonate.

-

At 25 °C, add 81.03 g of sodium methoxide to the solution.

-

Heat the mixture to 40 °C.

-

Portion-wise, add a total of 254.22 g of 2,2,2-trifluoroethyl p-toluenesulfonate.

-

After the addition is complete, maintain the reaction temperature at 65 °C.

-

Monitor the reaction progress by GC until completion.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Adjust the pH of the system to 6-7.

-

Add 500 mL of ethyl acetate for extraction.

-

Dry the organic phase and recover the solvent to obtain 238.43 g of 2-(2,2,2-trifluoroethyl) diethyl malonate.

Step 2: Synthesis of this compound (Decarboxylation)[1]

Materials:

-

2-(2,2,2-Trifluoroethyl) diethyl malonate

-

Dimethyl sulfoxide (DMSO)

-

Sodium chloride